1-(1-Ethynylcyclopropyl)pyrazole
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Overview
Description
1-(1-Ethynylcyclopropyl)pyrazole is a compound characterized by a unique structure that includes a cyclopropyl ring attached to a pyrazole moiety through an ethynyl linkage
Mechanism of Action
Target of Action
This compound belongs to the pyrazole class of compounds, which are known for their diverse functionality and stereochemical complexity . Pyrazoles have been the target of chemists due to their multifaceted applications
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . The ethynylcyclopropyl group in this compound could potentially influence its mode of action.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities, but specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the pyrazole derivative .
Cellular Effects
Some pyrazole analogs have shown cytotoxic effects against specific cell lines, including human breast cancer cells . These findings suggest that 1-(1-Ethynylcyclopropyl)pyrazole may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Some pyrazole analogs have been found to target metabolic enzymes relevant to neurodegenerative disorders .
Subcellular Localization
Subcellular localization can provide valuable information about a protein’s functionalities and the functioning of the cell .
Preparation Methods
The synthesis of 1-(1-Ethynylcyclopropyl)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl acetylene with hydrazine derivatives to form the pyrazole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Ethynylcyclopropyl)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethynylcyclopropyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrazole derivatives.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity
Comparison with Similar Compounds
1-(1-Ethynylcyclopropyl)pyrazole can be compared with other pyrazole derivatives such as:
1-Phenylpyrazole: Unlike this compound, this compound has a phenyl group instead of an ethynylcyclopropyl group, leading to different reactivity and applications.
1-Methylpyrazole: This compound has a methyl group, which makes it less reactive compared to the ethynylcyclopropyl derivative.
1-(1-Ethynylphenyl)pyrazole: Similar to this compound, but with a phenyl ring, this compound exhibits different electronic properties and reactivity
The uniqueness of this compound lies in its ethynylcyclopropyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1-ethynylcyclopropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQHPAIVWXZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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